4-Amino-4'-bromotolane
Description
While direct references to this compound are absent in the provided evidence, its structural analogues—such as 4-amino-4'-chlorodiphenyl , 4-Bromo-2-methylaniline , and 4-amino-4'-nitrobiphenyl —provide a basis for inferring its properties. These compounds typically exhibit planar aromatic systems with electron-donating (amino) and electron-withdrawing (bromo) groups, influencing their electronic behavior, solubility, and reactivity.
Properties
Molecular Formula |
C14H10BrN |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H10BrN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,16H2 |
InChI Key |
BQNFKUROBGSULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-bromotolane typically involves the coupling of 4-bromoaniline with a suitable tolane derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline reacts with a boronic acid derivative of tolane under mild conditions .
Industrial Production Methods: Industrial production of 4-Amino-4’-bromotolane often employs similar palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-bromotolane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrogenated tolane derivatives.
Substitution: Various substituted tolane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4’-bromotolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Amino-4’-bromotolane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key physical properties of 4-Amino-4'-bromotolane analogues:
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, bromo) reduce solubility in polar solvents but enhance stability in organic matrices.
- Amino groups improve reactivity in nucleophilic substitutions and coordination chemistry .
- Biphenyl systems (e.g., 4-amino-4'-nitrobiphenyl) exhibit planar geometries conducive to π-π stacking, relevant in surface adsorption studies .
Reactivity and Functionalization
- Schiff Base Formation: Amino groups react with carbonyl compounds (e.g., isatin) to form Schiff bases, as seen in 4-amino-1,2,4-triazole derivatives .
- Electrophilic Substitution : Bromo substituents direct further substitutions (e.g., sulfonation, nitration) at meta/para positions .
- pH-Dependent Behavior: Adsorption on silver surfaces varies with pH, as observed in 4-amino-4'-nitrobiphenyl SERS studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
